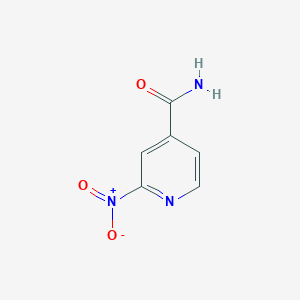

2-Nitroisonicotinamide

Description

2-Nitroisonicotinamide is a nitro-substituted derivative of isonicotinamide, characterized by a nitro (-NO₂) group at the 2-position of the pyridine ring. The compound’s nitro and amide moieties likely confer unique electronic and steric properties, influencing reactivity in pharmaceutical or materials science contexts.

Properties

IUPAC Name |

2-nitropyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)4-1-2-8-5(3-4)9(11)12/h1-3H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPIIYHZGYTOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531298 | |

| Record name | 2-Nitropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60780-17-8 | |

| Record name | 2-Nitropyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroisonicotinamide typically involves the nitration of isonicotinamide. One common method is the reaction of isonicotinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective nitration at the second position of the pyridine ring.

Industrial Production Methods: Industrial production of 2-Nitroisonicotinamide may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-Nitroisonicotinamide.

Chemical Reactions Analysis

Types of Reactions: 2-Nitroisonicotinamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2-Aminoisonicotinamide.

Substitution: Various substituted isonicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitroisonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Nitroisonicotinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive nitrogen species or by acting as an electron-withdrawing group that influences the compound’s reactivity.

Comparison with Similar Compounds

Ranitidine Nitroacetamide (Related Compound)

- Structure: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide .

- Comparison : Unlike 2-nitroisonicotinamide’s fused pyridine-amidine system, Ranitidine’s nitroacetamide derivative features a furan-thioether backbone. The nitro group in both compounds enhances electrophilicity, but the furan ring in Ranitidine’s impurity introduces distinct solubility and metabolic stability profiles.

5-Nitroisoquinoline Derivatives

- Structure: Nitro groups at the 5-position of isoquinoline, with amidation at adjacent sites .

- Comparison: Positional isomerism (2-nitro vs. 5-nitro) significantly alters electronic distribution. The 2-nitro group in isonicotinamide may sterically hinder nucleophilic attack compared to the 5-nitro configuration in isoquinoline, affecting reaction kinetics in SN2 or SNH pathways .

Functional Group Analysis

| Compound | Nitro Position | Core Heterocycle | Key Reactivity |

|---|---|---|---|

| 2-Nitroisonicotinamide | 2-position | Pyridine | Electrophilic substitution, redox |

| Ranitidine Nitroacetamide | 2-position | Furan | Hydrolysis, thioether cleavage |

| 5-Nitroisoquinoline Amides | 5-position | Isoquinoline | SNH amidation, ring functionalization |

Key Findings :

- Stability : Nitroacetamides (e.g., Ranitidine derivatives) exhibit instability under thermal or hydrolytic conditions, suggesting that 2-nitroisonicotinamide may require stabilization via steric protection or formulation additives .

Biological Activity

2-Nitroisonicotinamide (2-NINA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with 2-NINA, supported by data tables and case studies.

Chemical Structure and Properties

2-Nitroisonicotinamide is a derivative of isonicotinamide, featuring a nitro group at the 2-position. Its structural formula can be represented as follows:

This compound exhibits unique reactivity due to the presence of the nitro group, which can undergo reduction to form reactive intermediates that interact with various biological targets.

The biological activity of 2-NINA primarily involves:

- Reduction to Amino Derivatives : The nitro group can be enzymatically reduced to an amino group, leading to the formation of reactive intermediates that interact with nucleic acids and proteins, resulting in cytotoxic effects.

- Interaction with Molecular Targets : 2-NINA can modulate the activity of enzymes and receptors through hydrogen bonding and hydrophobic interactions, influencing various physiological responses.

Antimicrobial Properties

Research has indicated that 2-NINA exhibits antimicrobial activity against several bacterial strains. A study showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that 2-NINA possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, in a study involving leukemia cells, treatment with 2-NINA resulted in a significant reduction in cell viability .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 15.5 | Induction of apoptosis |

| MCF-7 (Breast) | 20.3 | Cell cycle arrest |

| A549 (Lung) | 18.7 | Reactive oxygen species |

Enzyme Inhibition

Studies have explored the inhibitory effects of 2-NINA on various enzymes, particularly monoamine oxidase B (MAO-B). It has shown low inhibition rates but is being investigated for its potential as a lead compound in drug development targeting neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-NINA on a panel of cancer cell lines. The results indicated that it suppressed tumor growth significantly in multiple types of cancers:

- Methodology : The study utilized a library of cancer cell lines including breast, lung, and colon cancers.

- Results : The compound demonstrated over 60% inhibition in certain cell lines at concentrations below 20 µM.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of 2-NINA against Mycobacterium tuberculosis:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.